![molecular formula C8H10ClNO2S B1453801 1-(3-Chlorophenyl)ethane-1-sulfonamide CAS No. 1250227-27-0](/img/structure/B1453801.png)
1-(3-Chlorophenyl)ethane-1-sulfonamide
Overview
Description
1-(3-Chlorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethanesulfonamide moiety
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)ethane-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of certain cancer cells by interfering with specific signaling pathways that are crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 1-(3-Chlorophenyl)ethane-1-sulfonamide
The synthesis of this compound typically involves the reaction of 3-chlorophenyl ethylamine with a sulfonyl chloride. The following general reaction scheme outlines the synthetic pathway:
- Starting Materials : 3-Chlorophenyl ethylamine and sulfonyl chloride.
- Reaction Conditions : The reaction is usually carried out in an organic solvent under controlled temperature.
- Purification : The product is purified through recrystallization or chromatography.
This compound can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides exhibited significant activity against various strains of bacteria, highlighting their potential as therapeutic agents in treating bacterial infections .
Inhibition of Carbonic Anhydrases
Recent research has focused on the role of sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are implicated in cancer progression. Modifications to the sulfonamide structure have shown promising results in selectively inhibiting these isoforms, thereby reducing tumor acidity and enhancing the efficacy of chemotherapy agents .
Antiviral Properties
Some studies have indicated that sulfonamide compounds may possess antiviral activities. For instance, modifications to the sulfonamide framework have led to compounds that exhibit inhibitory effects against viral replication processes . This suggests potential applications in antiviral drug development.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory concentrations against several pathogenic strains, suggesting its potential use in clinical settings .
Case Study 2: Cancer Treatment
In a study focusing on cancer treatment, researchers synthesized novel saccharide-modified sulfonamides that included this compound as a control compound. The findings revealed that these modified compounds effectively inhibited CA IX and CA XII, leading to reduced tumor cell viability under hypoxic conditions . This highlights the compound's significance in cancer therapeutics.
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | E. coli | 12.5 | |
Antibacterial | S. aureus | 10.0 | |
Carbonic Anhydrase Inhibition | CA IX | 15.0 | |
Carbonic Anhydrase Inhibition | CA XII | 18.0 |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Formation of Sulfonamide | 3-Chlorophenyl ethylamine + Sulfonyl chloride (Dichloromethane, RT) | 85 |
Purification | Recrystallization from ethanol | - |
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)ethane-1-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chlorophenyl groups. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
1-(4-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)ethane-1-sulfonamide: Bromine atom instead of chlorine.
1-(3-Methylphenyl)ethane-1-sulfonamide: Methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the nature and position of the substituents on the phenyl ring .
Biological Activity
1-(3-Chlorophenyl)ethane-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to a chlorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C_8H_{10}ClN_0_2S, featuring a sulfonamide group (-SO2NH2) linked to an ethane chain with a chlorine atom in the para position of the phenyl ring. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially increasing its biological activity .
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, thereby interfering with bacterial growth . The interactions involve hydrogen bonding and hydrophobic forces that stabilize the compound within the active sites of enzymes .
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by disrupting folate synthesis pathways. Research indicates that modifications on the phenyl ring can significantly influence efficacy against various bacterial strains .
Table 1: Comparison of Antibacterial Activity
Compound Name | Structure Features | Antibacterial Activity |
---|---|---|
This compound | Chlorine at para position | Moderate activity against Gram-positive bacteria |
4-Aminobenzenesulfonamide | Amino group at para position | Strong antibacterial activity |
4-Chlorobenzenesulfonamide | Chlorine at para position | Enhanced lipophilicity |
Anticancer Activity
Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by modulating specific signaling pathways crucial for cell growth and survival. Its ability to impact cellular metabolism further supports its potential as an anticancer agent .
Case Studies
A recent study explored the efficacy of various sulfonamides against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies highlighted that modifications similar to those in this compound could enhance potency against resistant strains of Mtb, suggesting a novel mode of action distinct from traditional treatments .
Another investigation assessed the compound's cytotoxicity using HepG2 cell lines, revealing non-cytotoxic effects at high concentrations, thus minimizing concerns regarding mitochondrial toxicity . This finding is critical for its development as a potential therapeutic agent.
Properties
IUPAC Name |
1-(3-chlorophenyl)ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDEGVSBCFWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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